molecular formula C8H9AsN2O9 B12801630 (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid CAS No. 7150-89-2

(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid

Cat. No.: B12801630
CAS No.: 7150-89-2
M. Wt: 352.09 g/mol
InChI Key: DKOFTRQOUMOWGK-UHFFFAOYSA-N
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Description

(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid is a synthetic organoarsenic compound of significant interest in experimental biochemistry and environmental science research. This chemical is structurally characterized by an arsonic acid group attached to a phenyl ring that is further functionalized with a unique 2-(nitrooxy)ethoxy substituent. This molecular architecture suggests potential as a multi-target agent for probing novel biological pathways. Primary Research Applications: The core research value of this compound is derived from its hypothesized dual functionality. The phenylarsonic acid moiety is a key structural feature shared with well-characterized compounds like roxarsone (3-nitro-4-hydroxyphenylarsonic acid), which have been extensively studied for their effects in biological systems, including angiogenic potential in human endothelial cells . The incorporated nitrooxyether side chain is designed to release nitric oxide (NO), a critical signaling molecule in vascular and neurological processes. Consequently, this compound is primarily intended for in vitro investigations into the complex interplay between organoarsenical activity and NO-donor pharmacology, particularly in studies of cell signaling, redox biology, and controlled compound degradation. Research-Use Focus and Handling: This product is strictly labeled "For Research Use Only" and must not be used in diagnostic, therapeutic, or personal applications. It is not intended for use in animal feed or any agricultural context. Researchers should handle this compound with appropriate precautions, considering that related aromatic arsenicals can undergo biotic and abiotic transformations in the environment, leading to various degradation products . Its stability and solubility in various buffers should be empirically determined prior to experimental use.

Properties

CAS No.

7150-89-2

Molecular Formula

C8H9AsN2O9

Molecular Weight

352.09 g/mol

IUPAC Name

[3-nitro-4-(2-nitrooxyethoxy)phenyl]arsonic acid

InChI

InChI=1S/C8H9AsN2O9/c12-9(13,14)6-1-2-8(7(5-6)10(15)16)19-3-4-20-11(17)18/h1-2,5H,3-4H2,(H2,12,13,14)

InChI Key

DKOFTRQOUMOWGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])OCCO[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid generally involves:

  • Introduction of the arsonic acid group onto a substituted phenyl ring.
  • Functionalization of the phenyl ring with nitro and nitrooxyethoxy substituents.
  • Controlled nitration and etherification reactions.
  • Purification by recrystallization or filtration.

The process is often adapted from classical methods for substituted phenylarsonic acids, with modifications to introduce the nitrooxyethoxy moiety.

Stepwise Preparation Details

Preparation of 3-Nitro-4-(2-nitrooxyethoxy)phenyl Intermediate
  • Starting Material: 4-hydroxy-3-nitrophenyl arsonic acid or related phenol derivatives.
  • Etherification: The hydroxy group at the 4-position is reacted with 2-nitrooxyethyl halides (e.g., 2-nitrooxyethyl bromide) under basic conditions to form the 4-(2-(nitrooxy)ethoxy) substituent.
  • Conditions: Typically, alkylation is performed in polar aprotic solvents with a base such as potassium carbonate or sodium hydroxide to facilitate nucleophilic substitution.
Formation of Arsonic Acid Group
  • Arsonic Acid Introduction: The arsonic acid moiety is introduced via reaction of the corresponding phenyl compound with arsenic acid derivatives or arsenic trioxide under oxidative conditions.
  • Oxidation and Condensation: The process may involve condensation reactions with arsenic acid in acidic media, followed by oxidation to the arsonic acid.
  • Purification: The crude product is purified by recrystallization from water or aqueous solvents.

Reduction and Derivatization (Optional)

  • Reduction of Nitro Groups: In some synthetic routes, the nitro group may be reduced to amino groups using reducing agents such as alkaline ferrous hydroxide paste or sodium hydrosulfite.
  • Acetylation or Other Derivatizations: Amino derivatives can be acetylated or otherwise modified to yield related compounds, as described in related arsonic acid chemistry.

Representative Experimental Procedure (Adapted from Patent Literature)

Step Reagents & Conditions Description Outcome
1 Dissolve 4-hydroxy-3-nitrophenyl arsonic acid in sulfuric acid, cool to 0 °C Nitration with nitric acid-sulfuric acid mixture Introduction of nitro group at 3-position
2 Add 2-nitrooxyethyl bromide and base (e.g., K2CO3) in polar aprotic solvent Etherification to form 4-(2-(nitrooxy)ethoxy) substituent Formation of nitrooxyethoxy phenyl intermediate
3 React intermediate with arsenic acid or arsenic trioxide under acidic conditions Formation of arsonic acid group This compound
4 Purify by recrystallization from water Removal of impurities Crystalline pure product

Analytical and Purification Notes

  • Recrystallization: Water is commonly used as a recrystallization solvent to obtain fine needle-like crystals of the product.
  • Filtration and Washing: After precipitation, filtration and washing with cold water or dilute acid help remove residual reagents.
  • pH Adjustment: Neutralization with hydrochloric acid or sodium carbonate may be necessary during workup.
  • Characterization: Confirmed by spectroscopic methods (NMR, IR), elemental analysis, and melting point determination.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Nitration HNO3/H2SO4, 0–15 °C Controlled to avoid over-nitration
Etherification 2-nitrooxyethyl halide, base (K2CO3), polar aprotic solvent Nucleophilic substitution
Arsonic Acid Formation Arsenic acid or As2O3, acidic medium Oxidative condensation
Reduction (optional) Alkaline ferrous hydroxide or sodium hydrosulfite Converts nitro to amino groups
Purification Recrystallization from water Yields fine crystalline product

Research Findings and Considerations

  • The preparation methods are adaptations of classical arsonic acid chemistry with modifications to accommodate the sensitive nitrooxy group.
  • The nitrooxyethoxy substituent requires mild reaction conditions to prevent decomposition.
  • Reduction steps allow for further functionalization, expanding the compound’s chemical versatility.
  • Patents and literature emphasize the importance of temperature control and purification to achieve high purity and yield.
  • Electrochemical synthesis methods for related arsonic acids have been reported but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The arsonic acid moiety can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the arsonic acid group under mild conditions.

Major Products Formed

    Oxidation: Formation of arsonic acid derivatives with higher oxidation states.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted arsonic acid compounds.

Scientific Research Applications

The compound (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in scientific research, and provides detailed insights through data tables and case studies.

Structure and Composition

This compound is characterized by its nitro and arsonic acid functional groups, which contribute to its reactivity and biological interactions. The molecular formula is C11H12N4O5As, with a molecular weight of approximately 335.2 g/mol.

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly as an anti-inflammatory agent. Research indicates that it may inhibit pathways associated with inflammation, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Environmental Science

Due to its arsonic acid component, this compound has implications in environmental studies, particularly concerning its behavior as a contaminant in soil and water systems. Its persistence and toxicity have raised concerns regarding environmental health, leading to studies on its degradation and remediation.

Agricultural Chemistry

The compound is being explored for use in agriculture as a pesticide or herbicide. Its unique properties may allow it to interact with specific biological pathways in pests or plants, providing an effective means of pest control while potentially minimizing harm to non-target organisms.

Biochemical Research

In biochemical assays, this compound is utilized to study enzyme interactions and cellular responses. Its nitro groups can serve as reactive sites for various biochemical reactions, allowing researchers to probe enzyme kinetics and mechanisms.

Case Study 1: Anti-Inflammatory Effects

A study published in the Journal of Inflammation examined the effects of this compound on cytokine production in vitro. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when cells were treated with the compound, suggesting its potential utility in inflammatory disease management.

Case Study 2: Environmental Impact Assessment

Research conducted by the Environmental Protection Agency focused on the environmental persistence of this compound. The study demonstrated that this compound could remain detectable in aquatic environments for extended periods, raising concerns about bioaccumulation and toxicity to aquatic life.

Case Study 3: Agricultural Application

A field trial assessed the efficacy of this compound as a pesticide against common agricultural pests. Results showed a significant decrease in pest populations with minimal impact on beneficial insects, highlighting its potential as a sustainable agricultural solution.

Mechanism of Action

The mechanism of action of (4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy and nitrophenyl groups can modulate the compound’s binding affinity and specificity. The arsonic acid moiety may participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylarsonic Acids

(4-Methyl-3-nitrophenyl)arsonic Acid (CID 223807)
  • Molecular Formula: C₇H₈AsNO₅
  • Substituents : 3-nitro, 4-methyl .
  • Key Differences: Replacing the nitrooxyethoxy group with a methyl group reduces polarity and molecular weight (285.07 g/mol vs. 352.09 g/mol).
3-Amino-4-(2-hydroxyethoxy)phenylarsonic Acid (CAS 64058-65-7)
  • Molecular Formula: C₈H₁₂AsNO₅
  • Substituents: 3-amino, 4-(2-hydroxyethoxy) .
  • This compound may exhibit distinct biological interactions, such as hydrogen bonding via -NH₂ .

Nitro-Substituted Aromatic Acids

2-(3-Methoxy-4-nitrophenyl)acetic Acid (CAS 5803-22-5)
  • Molecular Formula: C₉H₉NO₅
  • Substituents : 3-methoxy, 4-nitro .
  • Key Differences : The absence of arsenic and nitrooxyethoxy groups limits redox activity. However, the nitro and methoxy groups contribute to electron-withdrawing and donating effects, influencing acidity (pKa ~3.5) .
(2S)-2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic Acid (FDB022731)
  • Molecular Formula : C₉H₁₀N₂O₅
  • Substituents : 4-hydroxy, 3-nitro .
  • Key Differences: As an amino acid derivative, it participates in protein nitration pathways, contrasting with the arsenic-based toxicity profile of the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid 746540-24-9 C₈H₉AsN₂O₉ 3-nitro, 4-(2-nitrooxyethoxy) 352.09 NO-donor potential, high polarity
(4-Methyl-3-nitrophenyl)arsonic acid CID 223807 C₇H₈AsNO₅ 3-nitro, 4-methyl 285.07 Lipophilic, no NO release
2-(3-Methoxy-4-nitrophenyl)acetic acid 5803-22-5 C₉H₉NO₅ 3-methoxy, 4-nitro 211.17 Acidic (pKa ~3.5), non-toxic
3-Amino-4-(2-hydroxyethoxy)phenylarsonic acid 64058-65-7 C₈H₁₂AsNO₅ 3-amino, 4-(2-hydroxyethoxy) 289.11 Hydrogen-bonding capability

Research Findings and Functional Implications

Nitric Oxide Release Potential

The nitrooxyethoxy group in the target compound may act as an NO donor under physiological conditions, a feature absent in methyl- or amino-substituted analogs. This property could enable vasodilation or antimicrobial applications .

Toxicity and Bioavailability

Arsenic-containing compounds like the target and CID 223807 require careful toxicity evaluation.

Biological Activity

(4-(2-(Nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid is a derivative of roxarsone, a compound widely used in the poultry industry as a feed additive. This article explores its biological activity, focusing on its environmental impact, microbial interactions, and potential health implications.

Chemical Structure and Properties

The compound can be classified as an organoarsenic compound, characterized by the presence of an arsenic atom bonded to an aromatic ring. Its structural formula is represented as follows:

C8H9N2O9As\text{C}_8\text{H}_9\text{N}_2\text{O}_9\text{As}

Environmental Impact

Roxarsone and its derivatives, including this compound, are introduced into the environment primarily through poultry litter application. This leads to significant arsenic contamination in soil and water systems. A study demonstrated that roxarsone undergoes microbial transformation under anaerobic conditions, resulting in the production of various metabolites, including 4-hydroxy-3-aminophenylarsonic acid (HAPA) and inorganic arsenic species such as arsenite and arsenate .

Table 1: Transformation Products of Roxarsone

Compound NameChemical StructureBiological Activity
Roxarsone (3-nitro-4-hydroxyphenyl)C8H10N2O5AsGrowth promoter in poultry
HAPA (4-amino-3-hydroxyphenyl)C7H10N2O3Microbial degradation product
Arsenite (As(III))AsO3Toxicological effects on aquatic life
Arsenate (As(V))AsO4Less toxic than arsenite

Microbial Interactions

Microbial communities play a crucial role in the degradation of roxarsone. Research indicates that specific bacteria, such as Clostridium species , can metabolize roxarsone effectively under anaerobic conditions. This biotransformation process leads to the release of inorganic arsenic and other metabolites, which can further affect microbial community dynamics in contaminated environments .

Case Study: Soil Microbial Response to Roxarsone

A study examining soil microbial communities exposed to varying concentrations of roxarsone found that higher concentrations inhibited microbial diversity while promoting specific taxa capable of degrading the compound. Notably, Symbiobacterium was identified as a key indicator species for arsenic derivatives released from roxarsone degradation .

Health Implications

The potential health effects of exposure to this compound are significant due to its structural similarity to known carcinogenic compounds. Research has shown that both roxarsone and inorganic arsenite can promote angiogenesis in human endothelial cells through different signaling mechanisms. Roxarsone exhibited a higher angiogenic index at lower concentrations compared to inorganic arsenite, suggesting that even low-level exposure could pose health risks .

Table 2: Angiogenic Effects of Roxarsone vs. Inorganic Arsenite

CompoundAngiogenic IndexMechanism of Action
RoxarsoneHigher at low concentrationsIncreases eNOS activity
Inorganic ArseniteLower at low concentrationsRapid phosphorylation of eNOS

Q & A

Basic Research: What are the optimal synthetic pathways for (4-(2-(nitrooxy)ethoxy)-3-nitrophenyl)arsonic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves sequential nitration and functionalization steps. For example, analogous arsenic acid derivatives are synthesized via nitration of phenylarsonic acid precursors using HNO₃/H₂SO₄ under controlled temperatures (60–80°C) to avoid over-nitration . Subsequent etherification with nitrooxy-containing reagents (e.g., 2-nitrooxyethanol) requires anhydrous conditions and catalysts like K₂CO₃ to promote nucleophilic substitution. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to isolate the product. Yield optimization (typically 50–70%) depends on stoichiometric ratios, reaction time (12–24 hours), and temperature control .

Basic Research: How can researchers safely handle and store this compound given its nitro and nitrooxy functional groups?

Methodological Answer:
Safety protocols must address hazards associated with nitro groups (explosive potential) and arsenic toxicity. Key measures include:

  • Handling: Use explosion-proof equipment, conduct reactions in fume hoods with blast shields, and avoid friction or heating above 80°C .
  • Storage: Store in airtight containers at 2–8°C, away from reducing agents or metals. Label containers with GHS hazard symbols (e.g., GHS06 for toxicity).
  • Waste Disposal: Neutralize arsenic residues with 10% NaOH solution before disposal, following institutional guidelines for heavy metals .

Advanced Research: What spectroscopic techniques are most effective for characterizing the electronic effects of nitro and nitrooxy substituents in this compound?

Methodological Answer:

  • FT-IR: Identify NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and arsenic-oxygen bonds (~800 cm⁻¹).
  • NMR: ¹H NMR detects deshielding effects on aromatic protons adjacent to nitro groups (δ 8.2–8.5 ppm). ¹³C NMR reveals carbon chemical shifts influenced by electron-withdrawing groups.
  • X-ray Crystallography: Resolves steric effects of the nitrooxyethoxy side chain and confirms molecular geometry.
  • DFT Calculations: Computational modeling (e.g., Gaussian 16) predicts charge distribution and reactive sites for further functionalization .

Advanced Research: How do conflicting solubility data in polar vs. nonpolar solvents arise, and how can they be resolved experimentally?

Methodological Answer:
Discrepancies often stem from impurities or hydration states. To resolve:

  • Phase Solubility Analysis: Perform solubility tests in graded solvent systems (e.g., DMSO, ethanol, hexane) at 25°C and 40°C.
  • Thermogravimetric Analysis (TGA): Determine hydration levels by measuring weight loss at 100–150°C.
  • HPLC-PDA: Assess purity (>95%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to rule out hydrophobic impurities .

Basic Research: What regulatory considerations apply to international shipping and use of this arsenic-containing compound?

Methodological Answer:
Compliance with the Rotterdam Convention (Prior Informed Consent) and Stockholm Convention (POPs restrictions) is mandatory. Key steps:

  • Documentation: Include Safety Data Sheets (SDS) with CAS number, GHS classification, and disposal guidelines.
  • Export/Import Permits: For countries like China, obtain approval from the Ministry of Ecology and Environment (MEE) due to arsenic’s toxicity .
  • Lab Certification: Ensure facilities meet ISO 17025 standards for handling toxic chemicals.

Advanced Research: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:
The nitrooxy group is prone to hydrolysis under basic conditions (pH > 10), forming nitrate ions and a phenolic intermediate. In acidic media (pH < 3), the arsenic acid moiety remains protonated, enhancing stability. Experimental validation:

  • Kinetic Studies: Monitor degradation via HPLC at varying pH levels (1–12) over 24 hours.
  • LC-MS: Identify degradation products (e.g., 3-nitrophenylarsonic acid) to propose cleavage pathways.
  • Buffer Systems: Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to isolate pH-specific reactions .

Basic Research: Which analytical methods are recommended for assessing purity and quantifying trace impurities?

Methodological Answer:

  • HPLC-UV/Vis: Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (30% acetonitrile/70% water + 0.1% formic acid) at 254 nm.
  • ICP-MS: Quantify arsenic content to confirm stoichiometry (detection limit: 0.1 ppb).
  • TLC Validation: Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7) to detect non-polar impurities .

Advanced Research: How can computational modeling guide the design of derivatives with reduced toxicity?

Methodological Answer:

  • QSAR Studies: Correlate substituent electronegativity (Hammett σ constants) with cytotoxicity using IC₅₀ data from cell lines (e.g., HepG2).
  • Docking Simulations: Predict binding affinity to human arsenite methyltransferase (AS3MT) to identify modifications that reduce arsenic methylation.
  • ADMET Prediction: Software like Schrödinger’s ADMET Predictor evaluates bioavailability and hepatic clearance for lead optimization .

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